molecular formula C7H4Br2F2 B1477930 2-Bromo-3,6-difluorobenzyl bromide CAS No. 1805119-92-9

2-Bromo-3,6-difluorobenzyl bromide

Cat. No. B1477930
CAS RN: 1805119-92-9
M. Wt: 285.91 g/mol
InChI Key: HKRYODVFJLLNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,6-difluorobenzyl bromide is a chemical compound with the molecular formula C₇H₅BrF₂ . It falls under the category of fluorinated aromatic compounds . The compound consists of a benzene ring substituted with bromine and two fluorine atoms. Its systematic IUPAC name is α-Bromo-2,6-difluorotoluene .


Synthesis Analysis

The synthesis of 2-Bromo-3,6-difluorobenzyl bromide involves halogenation of the corresponding toluene derivative. One common method is the bromination of 2,6-difluorotoluene using a brominating agent such as N-bromosuccinimide (NBS) . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces one of the hydrogen atoms on the benzene ring .


Molecular Structure Analysis

    F     | F - C - Br     |     H 

Chemical Reactions Analysis

2-Bromo-3,6-difluorobenzyl bromide can participate in various chemical reactions, including nucleophilic substitutions, coupling reactions, and cross-coupling reactions. For instance, it can undergo Suzuki-Miyaura cross-coupling with arylboronic acids to form biaryl compounds .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 52-55°C .

Scientific Research Applications

Derivatization Agent in Chromatography and Mass Spectrometry

2-Bromo-3,6-difluorobenzyl bromide is structurally related to pentafluorobenzyl bromide (PFB-Br), a compound noted for its role as a versatile derivatization agent in chromatography and mass spectrometry. Such agents are essential for the sensitive analysis of various substances, including inorganic and organic anions in biological samples, through enhancing their detectability and stability. PFB-Br, for example, has been utilized to analyze nitrite, nitrate, cyanide, and dialkyl organophosphates in plasma, urine, and saliva (Tsikas, 2017).

Synthesis of Polymers

The compound is potentially useful in the synthesis of polymers with controlled molecular architecture, similar to how dendritic macromolecules are created. A convergent growth approach to dendritic macromolecules involves starting from the periphery of the molecule and moving inward, using benzylic bromide as a key intermediate. This method allows precise control over the placement and nature of peripheral groups in the final macromolecule (Hawker & Fréchet, 1990).

Catalytic Activity in Organic Synthesis

Compounds like 2-Bromo-3,6-difluorobenzyl bromide may find application in the synthesis of palladium(II) complexes, which are known for their catalytic activity in Mizoroki–Heck coupling reactions. Such reactions are fundamental in creating carbon-carbon bonds, a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers (Türkmen et al., 2009).

Organic Synthesis and Cyclization Reactions

In organic synthesis, the structural features of 2-Bromo-3,6-difluorobenzyl bromide could be leveraged in cyclization reactions under microwave-assisted conditions. Similar brominated compounds have been used to synthesize complex organic frameworks, such as benzo[ c]chromen-6-ones and their analogues, through cyclization of aryl 2-bromobenzoates (Dao et al., 2018).

Generation and Immobilization of Radicals

The one-electron cleavage of benzylic bromides, including compounds structurally related to 2-Bromo-3,6-difluorobenzyl bromide, at palladium and palladized cathodes, is an area of interest. This process facilitates the generation of benzyl radicals, which can be immobilized onto solid interfaces, opening avenues for innovative material synthesis and surface functionalization (Jouikov & Simonet, 2010).

Safety And Hazards

  • Personal Protective Equipment : Use appropriate protective gear (dust mask, eyeshields, gloves) when handling .

Future Directions

: Sigma-Aldrich: 2,6-Difluorobenzyl bromide

properties

IUPAC Name

2-bromo-3-(bromomethyl)-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-5(10)1-2-6(11)7(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRYODVFJLLNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CBr)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,6-difluorobenzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,6-difluorobenzyl bromide
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,6-difluorobenzyl bromide
Reactant of Route 3
Reactant of Route 3
2-Bromo-3,6-difluorobenzyl bromide
Reactant of Route 4
2-Bromo-3,6-difluorobenzyl bromide
Reactant of Route 5
Reactant of Route 5
2-Bromo-3,6-difluorobenzyl bromide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Bromo-3,6-difluorobenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.